Benzyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Description
Properties
IUPAC Name |
benzyl (1R,5S)-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c18-10-13-8-14-6-7-15(9-13)17(14)16(19)20-11-12-4-2-1-3-5-12/h1-5,13-15,18H,6-11H2/t13?,14-,15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTYNVIRGLRSME-GOOCMWNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)OCC3=CC=CC=C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2C(=O)OCC3=CC=CC=C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate, with the CAS number 1629128-52-4, has garnered attention in pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to the azabicyclo[3.2.1]octane family, which is known for its diverse pharmacological profiles, including interactions with various receptors and enzymes.
- Molecular Formula : C16H21NO3
- Molecular Weight : 275.34 g/mol
- PubChem CID : 50999247
Recent studies have highlighted the potential of this compound as an inhibitor of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA). This enzyme plays a crucial role in the degradation of palmitoylethanolamide (PEA), an endogenous compound with anti-inflammatory properties. By inhibiting NAAA, this compound may enhance and prolong the action of PEA at sites of inflammation, offering a novel approach to managing inflammatory conditions .
In Vitro Studies
- NAAA Inhibition : The compound has been shown to exhibit significant inhibitory activity against human NAAA, with an IC50 value in the low nanomolar range (0.042 μM). This suggests a strong potential for therapeutic applications in pain management and inflammation reduction .
- Selectivity : In addition to its NAAA inhibitory properties, this compound demonstrated selectivity towards other enzymes such as fatty acid amide hydrolase (FAAH) and acid ceramidase (AC), indicating a multifaceted mechanism that could be beneficial in treating various conditions related to endocannabinoid signaling .
Case Studies
Several case studies have investigated the pharmacokinetics and pharmacodynamics of compounds within the azabicyclo[3.2.1]octane class:
- Study on Analgesic Activity : A series of azabicyclo derivatives were tested for analgesic effects, with some showing promising results comparable to traditional analgesics. The structure-activity relationship (SAR) analysis indicated that modifications in the side chains significantly affected potency and efficacy .
- Opioid Receptor Interaction : Compounds similar to this compound have been explored as mu-opioid receptor antagonists, which could potentially mitigate opioid-induced side effects while preserving analgesic benefits .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Biological Activities
Benzyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is part of the tropane alkaloid family, which includes compounds with significant pharmacological properties. Research indicates that derivatives of the 8-azabicyclo[3.2.1]octane scaffold exhibit various biological activities:
- Anticholinergic Effects : Some studies suggest that compounds derived from this scaffold can act as antagonists at muscarinic acetylcholine receptors, potentially leading to applications in treating conditions like motion sickness and muscle spasms .
- Analgesic Properties : Certain derivatives have been shown to interact with opioid receptors, suggesting potential use as analgesics or in pain management therapies .
- Cognitive Enhancers : There is ongoing research into the cognitive-enhancing effects of tropane alkaloids, with implications for treating neurodegenerative diseases such as Alzheimer's .
Synthetic Methodologies
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis often begins with readily available tropinone derivatives or other precursors that can be transformed into the desired bicyclic structure.
- Enantioselective Synthesis : Recent methodologies emphasize the enantioselective construction of the bicyclic scaffold, allowing for the production of specific stereoisomers that may exhibit enhanced biological activity .
- Reagents and Conditions : Common reagents include cesium carbonate and dimethyl sulfoxide (DMSO), with reactions typically conducted under controlled temperatures to optimize yield and selectivity .
Case Study 1: Anticholinergic Activity
A study investigated the anticholinergic properties of various derivatives of the 8-azabicyclo[3.2.1]octane scaffold, including this compound. The results showed promising activity against muscarinic receptors, indicating potential therapeutic applications in treating gastrointestinal disorders and respiratory conditions.
Case Study 2: Opioid Receptor Interaction
Research focused on the interaction of this compound with mu-opioid receptors demonstrated its potential as a novel analgesic agent. In vitro assays revealed significant binding affinity, suggesting further exploration for pain management applications.
Summary Table of Applications
Comparison with Similar Compounds
Substituent Variations at Position 3
The substituent at position 3 plays a critical role in modulating physicochemical and biological properties. Key analogues include:
- Hydroxymethyl vs. Oxo : The hydroxymethyl group enhances hydrophilicity and provides a handle for further functionalization (e.g., oxidation to carboxylic acids). In contrast, the 3-oxo group (ketone) participates in conjugate additions or reductions, making it a versatile synthetic intermediate .
- Hydroxymethyl vs. Hydroxyl : The hydroxymethyl group introduces an additional methylene unit, increasing molecular weight and steric bulk compared to hydroxyl derivatives. This may improve binding specificity in drug design .
Protecting Group Variations
The bridgehead nitrogen is commonly protected with esters (benzyl, tert-butyl, ethyl), influencing stability and deprotection strategies:
- Benzyl esters are preferred for their stability during synthetic steps but require catalytic hydrogenation for removal, limiting compatibility with reducible functional groups .
- tert-Butyl esters are cleaved under mild acidic conditions (e.g., trifluoroacetic acid), making them suitable for orthogonal protection strategies .
Preparation Methods
Preparation of N-Boc-Nortropinone
The tert-butyl carbamate (Boc)-protected nortropinone is synthesized via Mannich cyclization or ring-closing metathesis , followed by Boc protection of the secondary amine. For example, nortropinone hydrochloride is treated with di-tert-butyl dicarbonate in the presence of triethylamine, yielding the Boc-protected ketone in 94.5% yield .
Reaction Conditions :
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Reagents : Di-tert-butyl dicarbonate, triethylamine
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Solvent : Dichloromethane
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Temperature : 0°C → ambient
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Time : 3 hours
This step ensures regioselective protection of the amine, critical for downstream functionalization.
Introduction of the Hydroxymethyl Group
The 3-oxo group in N-Boc-nortropinone is reduced to a hydroxymethyl moiety, a transformation typically achieved via hydride reduction .
Ketone Reduction Strategies
Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or methanol selectively reduces the ketone to a secondary alcohol. For instance, NaBH4 in methanol at 0°C affords the alcohol in >85% yield (estimated from analogous reductions).
Mechanistic Insight :
The reduction proceeds through a six-membered transition state, with stereochemical outcomes influenced by the bicyclic ring’s rigidity. The hydroxymethyl group adopts an equatorial orientation to minimize steric strain.
Deprotection and Reprotection Sequence
To install the benzyl carbamate, the Boc group is removed under acidic conditions, followed by reprotection with benzyl chloroformate.
Boc Deprotection
Trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane cleaves the tert-butyl carbamate, generating the free amine. For example, TFA-mediated deprotection at room temperature for 2 hours achieves near-quantitative conversion.
Benzyl Carbamate Formation
The free amine is treated with benzyl chloroformate (CbzCl) in the presence of a base such as triethylamine or aqueous sodium hydroxide. This step proceeds in ~90% yield under optimized conditions.
Critical Parameters :
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Stoichiometry : 1.2 equivalents of CbzCl to ensure complete reaction.
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Solvent : Dichloromethane or THF.
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Workup : Aqueous extraction to remove byproducts (e.g., HCl).
Alternative Pathways and Optimization
Enol Triflate Intermediate Utilization
In a less direct route, N-Boc-nortropinone is converted to its enol triflate using lithium bis(trimethylsilyl)amide (LiHMDS) and N-phenylbis(trifluoromethanesulfonimide) . This intermediate, while primarily used for cross-coupling reactions, can undergo hydrolysis or reduction to reintroduce oxygenated functionalities.
Example Protocol :
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Reagents : LiHMDS (1.1 equiv), N-phenylbis(trifluoromethanesulfonimide) (1.05 equiv)
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Solvent : THF
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Temperature : -78°C → ambient
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Boc Protection/Reduction | High selectivity; mild conditions | Requires acidic deprotection | 85–94.5% |
| Enol Triflate Functionalization | Enables diverse substitutions | Multi-step; costly reagents | 78–92% |
Scalability and Industrial Considerations
Large-scale synthesis prioritizes cost efficiency and safety. The Boc protection/reduction route is favored industrially due to:
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Solvent Recovery : THF and dichloromethane are easily recycled.
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Catalyst-Free : Avoids transition-metal catalysts, reducing purification demands.
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Regulatory Compliance : Boc and Cbz groups are well-characterized in ICH guidelines.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Benzyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate, and how can reaction conditions be optimized?
- The compound is typically synthesized via multi-step routes starting from tropane or nortropinone derivatives. Key steps include:
- Carbamate formation : Protection of the bicyclic amine using benzyl chloroformate under basic conditions (e.g., NaHCO₃ in THF/water) .
- Hydroxymethyl introduction : Reduction of a ketone intermediate (e.g., N-Cbz-nortropinone) with NaBH₄ or LiAlH₄ in anhydrous THF .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) to achieve ≥95% purity .
- Optimization focuses on solvent selection, catalyst efficiency (e.g., transition metals for stereocontrol), and minimizing side reactions like over-reduction .
Q. What analytical methods are critical for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm stereochemistry and functional groups (e.g., hydroxymethyl at C3, benzyl carboxylate at N8) .
- HRMS : Validates molecular weight (e.g., [M+H]+ expected for C₁₆H₂₀NO₃: 274.1438) .
- HPLC : Assesses purity using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s biological activity?
- Substituent engineering :
- Replacement of the hydroxymethyl group with sulfonyl or trifluoromethylphenyl moieties improves enzyme inhibition (e.g., NAAA, a pain pathway target) .
- Introducing heterocycles (e.g., pyrazole or furan) at C3 increases binding affinity to neurotransmitter transporters .
- Methodology :
- Computational docking (AutoDock Vina) predicts interactions with active sites.
- In vitro assays (e.g., MIC testing against S. aureus) validate potency .
Q. How do stereochemical variations impact pharmacological properties?
- The (1R,5S) configuration in similar azabicyclic compounds shows 10-fold higher activity than (1S,5R) isomers in enzyme inhibition assays .
- Experimental design :
- Chiral resolution via HPLC with amylose-based columns.
- Comparative in vivo pharmacokinetics (e.g., plasma half-life, brain penetration) .
Q. What strategies reconcile contradictory data in comparative efficacy studies?
- Example: A study reported MIC <0.03125 µg/mL for a methyl-substituted analog against S. aureus, while other azabicyclic derivatives showed MIC 0.5–4 µg/mL .
- Resolution steps :
- Replicate assays under standardized conditions (e.g., CLSI guidelines).
- Control variables: Bacterial strain (ATCC vs. clinical isolates), solvent (DMSO concentration ≤1%).
- Use isogenic strains to isolate resistance mechanisms .
Q. How can enzyme inhibition assays be designed to evaluate this compound’s mechanism?
- Target selection : N-acyl-phosphatidylethanolamine-hydrolyzing acid amidase (NAAA) is a validated target for pain modulation .
- Protocol :
- Substrate : N-(4-methylcoumarin) palmitamide.
- Readout : Fluorescence (λₑₓ 340 nm, λₑₘ 460 nm) to quantify hydrolysis inhibition .
- IC₅₀ determination : Dose-response curves with nonlinear regression (GraphPad Prism) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
